

# An In-depth Technical Guide to N-Isopropyl-L-proline

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## Compound of Interest

Compound Name: 1-Isopropylproline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-L-proline, a derivative of the naturally occurring amino acid L-proline. This document details its chemical identity, spectral properties, and a representative synthetic protocol. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

## Chemical Identity and Properties

N-Isopropyl-L-proline, also referred to as **1-Isopropylproline**, is a modified amino acid where an isopropyl group is attached to the nitrogen atom of the proline ring. This modification can influence the compound's steric and electronic properties, making it a subject of interest in various chemical applications, including catalysis.

Table 1: Physicochemical Properties of N-Isopropyl-L-proline

Property	Value	Source
Systematic Name	(2S)-1-isopropylpyrrolidine-2-carboxylic acid	-
Common Names	N-Isopropyl-L-proline, 1-Isopropylproline	-
CAS Number	1141826-51-8	[1]
Alternative CAS	342793-00-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	157.21 g/mol	[2]
Monoisotopic Mass	157.1103 g/mol	[2]

## Spectral Data

The following tables summarize the predicted spectral data for N-Isopropyl-L-proline. This information is crucial for the identification and characterization of the compound.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for N-Isopropyl-L-proline

Atom Position	Chemical Shift (ppm)	Multiplicity
α-CH	3.65	dd
β-CH <sub>2</sub>	1.90–2.08	m
γ-CH <sub>2</sub>	1.67–1.83	m
δ-CH <sub>2</sub>	3.02 (dt), 3.22 (ddd)	m
N-CH (isopropyl)	Not Available	septet
C(CH <sub>3</sub> ) <sub>2</sub> (isopropyl)	Not Available	d

Predicted data based on related structures.[2]

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for N-Isopropyl-L-proline

Atom Position	Chemical Shift (ppm)
COOH	169.8
$\alpha$ -CH	61.2
$\delta$ -CH <sub>2</sub>	45.7
$\beta$ -CH <sub>2</sub>	29.4
$\gamma$ -CH <sub>2</sub>	24.3
N-CH (isopropyl)	Not Available
C(CH <sub>3</sub> ) <sub>2</sub> (isopropyl)	Not Available

Predicted data based on related structures.[\[2\]](#)

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data Interpretation

Spectroscopic Method	Expected Characteristics
Infrared (IR)	The spectrum is expected to show more intense and complex bands in the C-H stretching region (~2850-3000 cm <sup>-1</sup> ) compared to L-proline due to the additional methyl groups of the isopropyl substituent. <a href="#">[2]</a>
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) can confirm the elemental composition. <a href="#">[2]</a> Characteristic fragmentation in tandem MS (MS/MS) would likely involve the neutral loss of the carboxyl group (CO <sub>2</sub> ) or the entire carboxylic acid moiety, as well as fragmentation of the pyrrolidine ring and the isopropyl group. <a href="#">[2]</a>

## Experimental Protocols

A general and efficient method for the synthesis of N-alkylated amino acids, including N-Isopropyl-L-proline, is through the direct N-alkylation of the unprotected amino acid with an

alcohol. This "hydrogen borrowing" methodology offers a more sustainable alternative to traditional methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides.[3]

## Synthesis of N-Isopropyl-L-proline via Direct N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of amino acids.[3]

Materials:

- L-proline
- Isopropanol (reagent and solvent)
- Ruthenium-based catalyst (e.g., a Shvo catalyst or similar complex)
- Inert atmosphere (Argon or Nitrogen)
- Schlenk tube or similar reaction vessel
- Stirring bar
- Heating system (e.g., oil bath)

Procedure:

- An oven-dried 20-mL Schlenk tube equipped with a magnetic stirring bar is charged with L-proline and the ruthenium catalyst under air.
- The Schlenk tube is then connected to an argon line, and a vacuum-backfill cycle is performed three times to ensure an inert atmosphere.
- Isopropanol is added to the reaction vessel under a stream of argon. In this case, isopropanol serves as both the alkylating agent and the solvent.
- The reaction mixture is heated to 90°C and stirred. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is then purified. The purification method may involve filtration to remove the catalyst followed by evaporation of the solvent. Further purification by recrystallization or column chromatography may be necessary to obtain the pure N-Isopropyl-L-proline.

## Diagrams and Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-Isopropyl-L-proline via the direct N-alkylation of L-proline.

Caption: General workflow for the synthesis of N-Isopropyl-L-proline.

### Logical Relationship of Spectral Analysis

The following diagram outlines the logical flow of spectral analysis for the characterization of N-Isopropyl-L-proline.

Caption: Logical workflow for the spectral characterization of N-Isopropyl-L-proline.

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## References

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